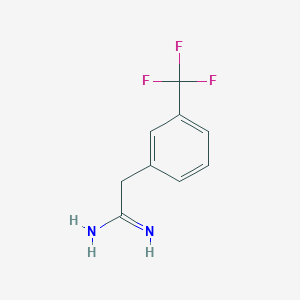

2-(3-(Trifluoromethyl)phenyl)acetamidine

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXULOLKXRQPFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Trifluoromethyl Phenyl Acetamidine

Precursor Synthesis and Derivatization Strategies

The foundational step in synthesizing 2-(3-(trifluoromethyl)phenyl)acetamidine is the methodical preparation of its core precursors. This involves creating the substituted phenylacetic acid backbone and then strategically introducing the nitrogen-containing functionalities required to build the acetamidine (B91507) group.

The primary precursor for the target molecule is 3-(trifluoromethyl)phenylacetic acid or its derivatives. This starting material provides the essential carbon skeleton, including the trifluoromethyl-substituted phenyl ring attached to an acetic acid moiety. The synthesis of such derivatives can be approached through various established organic chemistry reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to link an aryl group containing a trifluoromethyl substituent with a component that provides the acetic acid side chain. inventivapharma.com One strategy involves the coupling of an appropriate boronic acid with an alkyl halide. inventivapharma.com The synthesis can begin from commercially available materials, which are then modified to introduce the required functional groups for subsequent steps. mdpi.com

The formation of the acetamidine functional group is a critical transformation in this synthesis. A common and direct method involves the reaction of a primary amine with an N,N-dimethylacetamide dimethyl acetal (B89532). organic-chemistry.orgresearchgate.netacs.org This condensation reaction, however, can sometimes lead to the formation of imidate esters as byproducts. The distribution between the desired acetamidine and the byproduct is influenced by factors such as reaction temperature, the solvent used, and the specific structure of the primary amine. organic-chemistry.orgacs.org

Another approach involves the treatment of the corresponding nitrile, 3-(trifluoromethyl)phenylacetonitrile (B1294352), with ammonia (B1221849) or amines. This can be achieved through methods like the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), followed by reaction with ammonia.

To facilitate the formation of the acetamidine group, precursor molecules like phenylacetamides can be functionalized through halogenation. mt.com Halogenation reactions introduce one or more halogen atoms (such as chlorine or bromine) into the molecule, typically by replacing a hydrogen atom. khanacademy.org This can be achieved through various mechanisms, including electrophilic substitution on the aromatic ring or free radical halogenation at the benzylic position. nih.gov

For instance, the α-position of a phenylacetamide can be halogenated, creating a more reactive intermediate. This halogenated intermediate can then undergo nucleophilic substitution with an amine or ammonia derivative to build the precursor to the acetamidine. The reactivity in halogenation is often influenced by the electronegativity of the halogen, with fluorine being the most reactive and iodine the least. mt.com Catalysts, such as Lewis acids, may be required for certain halogenation reactions, particularly for aromatic substitution. mt.com The resulting N-(substituted phenyl)acetamides are versatile intermediates in organic synthesis. iucr.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. numberanalytics.com Key variables that are typically adjusted include temperature, solvent, catalyst, and reactant concentrations. researchgate.net

The choice of solvent and temperature is also critical. For amide synthesis, for example, increasing the reaction temperature can significantly improve the yield. researchgate.net Systematic screening of different solvents and temperatures allows for the identification of the optimal conditions for a specific transformation. researchgate.net The table below illustrates a hypothetical optimization process for a key reaction step.

| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | None | 45 |

| 2 | Dioxane | 80 | None | 55 |

| 3 | Dioxane | 100 | None | 70 |

| 4 | Dioxane | 100 | Pd(OAc)₂ | 85 |

| 5 | DMF | 100 | Pd(OAc)₂ | 82 |

Novel Synthetic Routes and Sustainable Chemistry Approaches

Research into the synthesis of trifluoromethyl-containing compounds is continually uncovering novel synthetic pathways. nih.govsemanticscholar.org One area of exploration is the development of more direct methods that reduce the number of synthetic steps. For example, a process for synthesizing a related intermediate, 3-Trifluoromethyl acetophenone (B1666503) oxime, starts from an isomeric mixture of halo benzotrifluoride, which is converted to a Grignard reagent and then reacted with ketene. google.comgoogleapis.com Such approaches, which streamline the synthesis from readily available starting materials, could be adapted for the production of this compound precursors.

Sustainable or "green" chemistry principles are also influencing synthetic strategies. This includes the use of less hazardous solvents, developing reactions that can be performed under milder conditions, and employing catalytic methods to reduce waste. researchgate.net For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in some cases, offering a more energy-efficient alternative to conventional heating. researchgate.net The development of continuous flow processes also presents a safer and more scalable method for certain reactions, particularly those that are highly exothermic.

Industrial Production Considerations for Scalability and Reproducibility

When considering the industrial-scale production of this compound, several factors become critical. The synthesis of trifluoromethylated compounds, in particular, can present challenges related to cost, safety, and scalability. jelsciences.com

A key consideration is the cost and availability of starting materials. Routes that utilize inexpensive and readily available precursors are more economically viable. For example, strategies that begin with basic building blocks like substituted anilines or benzotrifluorides are often preferred for large-scale synthesis. inventivapharma.comgoogleapis.com

Reproducibility is paramount in an industrial setting. The reaction conditions must be robust and tolerant of minor fluctuations to ensure consistent product quality. This often involves a thorough optimization process to identify a reliable operating window for temperature, pressure, and reactant stoichiometry. Processes that avoid chromatographic purification, which can be cumbersome and costly on a large scale, are highly desirable. jelsciences.com Instead, purification methods like recrystallization are often favored. The safety of the chemical process, including the management of any exothermic reactions or hazardous reagents, is also a primary concern for industrial applications. nih.gov

Spectroscopic and Crystallographic Investigations of 2 3 Trifluoromethyl Phenyl Acetamidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2-(3-(Trifluoromethyl)phenyl)acetamidine, the spectrum is expected to show distinct signals corresponding to the aromatic, methylene (B1212753), and amidine protons.

The protons on the 1,3-disubstituted benzene (B151609) ring typically appear in the aromatic region (δ 6.0-9.5 ppm). pdx.eduorgchemboulder.com The electron-withdrawing trifluoromethyl group and the electron-donating acetamidine (B91507) moiety influence the chemical shifts of the four aromatic protons, leading to a complex splitting pattern. The methylene (CH₂) protons, situated between the phenyl ring and the amidine group, are expected to produce a singlet in the range of δ 3.5-4.0 ppm. The protons of the amidine group (-NH and -NH₂) are subject to hydrogen bonding and chemical exchange, resulting in broad signals that can vary in chemical shift depending on the solvent and concentration. msu.edu

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.30 - 7.60 | Multiplet (m) |

| Methylene (-CH₂-) | ~3.7 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Since ¹³C has a low natural abundance, spectra are typically recorded with proton decoupling, resulting in a single peak for each chemically unique carbon atom. oregonstate.edu

The spectrum of this compound is expected to show nine distinct signals. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons typically resonate between 110-150 ppm. ucl.ac.uklibretexts.org The electron-withdrawing effect of the CF₃ group will deshield the attached carbon (C3) and influence the shifts of other ring carbons. The methylene carbon (-CH₂) is anticipated in the 40-50 ppm range. The amidine carbon (C=N) is expected to appear further downfield, typically in the 150-160 ppm region. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amidine (C=N) | ~155 |

| Aromatic C1 (ipso) | ~140 |

| Aromatic C2, C4, C5, C6 | 125 - 135 |

| Aromatic C3 (-CF₃) | ~131 (quartet) |

| Trifluoromethyl (-CF₃) | ~124 (quartet) |

Fluorine-19 (¹⁹F) NMR Applications in Trifluoromethylphenyl Systems, Chemical Shift Sensitivity, and Environmental Polarity Effects

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgscholaris.ca It offers a wide range of chemical shifts, making it particularly useful for detecting subtle structural and environmental changes. wikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this group typically falls in the range of -60 to -65 ppm relative to a standard like CFCl₃. wikipedia.org

The chemical shift of the CF₃ group is highly sensitive to its local environment. rsc.org Because the trifluoromethyl substituent is directly conjugated to the polarizable delocalized electron system of the phenyl group, its ¹⁹F chemical shift is particularly responsive to changes in solvent polarity. nih.govresearchgate.net Studies on similar trifluoromethylphenyl compounds have shown that increasing the polarity of the solvent medium generally leads to a downfield shift (deshielding) of the ¹⁹F resonance. dovepress.comresearchgate.net This sensitivity allows ¹⁹F NMR to be used as a probe to study intermolecular interactions and the microenvironment of the molecule. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. The N-H stretching vibrations of the amidine group are anticipated to appear as broad bands in the 3100-3500 cm⁻¹ region. The C=N stretching of the amidine functional group typically gives a strong absorption band around 1640-1690 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ range. libretexts.org The most intense bands in the spectrum are often associated with the C-F stretching vibrations of the CF₃ group, which are typically found in the 1000-1350 cm⁻¹ region. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. acs.org Non-polar bonds, such as the aromatic C=C bonds, often produce strong Raman signals, which can aid in the characterization of the phenyl ring system.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amidine (N-H) | Stretch | 3100 - 3500 | Medium-Strong, Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Amidine (C=N) | Stretch | 1640 - 1690 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong |

| Trifluoromethyl (C-F) | Stretch | 1000 - 1350 | Very Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound (molecular formula C₉H₉F₃N₂), HRMS can verify the exact mass to within a few parts per million.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway would involve the cleavage of the bond between the methylene group and the amidine group, leading to the formation of a stable 3-(trifluoromethyl)benzyl cation or a rearranged tropylium (B1234903) ion. Other significant fragments could arise from the loss of ammonia (B1221849) or the entire amidine moiety.

Table 4: Predicted HRMS Fragments for this compound

| Predicted Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₉H₉F₃N₂]⁺ | 202.0718 |

| [M - NH₂]⁺ | [C₉H₇F₃N]⁺ | 186.0558 |

| [M - C(NH)NH₂]⁺ | [C₈H₆F₃]⁺ | 159.0445 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Table 5: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value |

|---|---|

| C(aromatic)-C(aromatic) Bond Length | ~1.39 Å |

| C(aromatic)-CH₂ Bond Length | ~1.51 Å |

| CH₂-C(amidine) Bond Length | ~1.50 Å |

| C=N (amidine) Bond Length | ~1.28 Å |

| C-N (amidine) Bond Length | ~1.34 Å |

| C-F Bond Length | ~1.33 Å |

| Phenyl Ring Dihedral Angle | Near planar |

Conformational Analysis, Torsion Angles, and Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. The core structure consists of a 3-(trifluoromethyl)phenyl group linked to an acetamidine group via a methylene bridge.

In related N-aryl acetamide (B32628) and benzamide (B126) structures, the amide plane is often twisted relative to the phenyl ring. nih.gov For instance, in N-[4-(trifluoromethyl)phenyl]benzamide, the angle between the para-substituted phenyl ring and the amide plane is 31.4 (2)°. nih.gov A similar non-coplanar arrangement is anticipated for this compound to minimize steric hindrance between the ortho hydrogens of the phenyl ring and the methylene/acetamidine group.

Torsion Angles: The key torsion angles (dihedral angles) determining the molecule's conformation are:

C(ar)-C(ar)-C(methylene)-C(amidine): This angle defines the orientation of the acetamidine group relative to the phenyl ring plane.

C(ar)-C(methylene)-C(amidine)-N: This angle describes the rotation around the bond linking the methylene bridge to the amidine functional group.

In analogous structures like N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, specific torsion angles define the molecular conformation, such as the C7—N1—C1—C2 angle of 14.68 (17)°. iucr.org For the target molecule, it is predicted that the molecule will adopt a conformation that minimizes steric repulsion, particularly between the bulky trifluoromethyl group and the acetamidine moiety. Density Functional Theory (DFT) calculations on similar benzamides show that conformations found in the solid state are often slightly higher in energy (e.g., by 2.5-3.2 kJ mol⁻¹) than the global minimum energy conformation of an isolated molecule, indicating the influence of crystal packing forces on the final geometry. nih.gov

Interactive Data Table: Representative Molecular Geometry Parameters The following table presents typical bond lengths and angles for the constituent parts of the molecule, derived from crystallographic data of structurally similar compounds. These are representative values and not experimentally determined data for this compound.

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths | C(ar)-C(ar) | ~1.39 Å |

| C(ar)-C(methylene) | ~1.51 Å | |

| C(methylene)-C(amidine) | ~1.52 Å | |

| C(amidine)=N | ~1.28 Å | |

| C(amidine)-NH₂ | ~1.34 Å | |

| C(ar)-C(CF₃) | ~1.50 Å | |

| C-F | ~1.33 Å | |

| Bond Angles | C(ar)-C(methylene)-C(amidine) | ~112° |

| N=C(amidine)-N | ~120° | |

| C(methylene)-C(amidine)=N | ~120° | |

| F-C-F | ~106° |

Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Assembly in the Crystal Lattice

The supramolecular assembly of this compound in the solid state is governed by a variety of intermolecular interactions, with hydrogen bonding playing a dominant role. The acetamidine group is a potent hydrogen-bond donor and acceptor, capable of forming strong, directional interactions.

Hydrogen Bonding Networks: The primary hydrogen bonding motif anticipated for this molecule involves the acetamidine group. Both the =NH and -NH₂ groups can act as hydrogen bond donors, while the imine nitrogen (=NH) is a strong hydrogen bond acceptor. This functionality typically leads to the formation of robust supramolecular synthons. In the crystal lattice, amidine groups frequently form centrosymmetric dimers through a pair of N-H···N hydrogen bonds. These dimers can then act as building blocks, further assembling into chains, ribbons, or sheets.

In the crystal structures of related N-aryl amides, N—H···O hydrogen bonds are the primary interaction, linking molecules into chains. researchgate.netresearchgate.net For an acetamidine, the analogous and stronger N-H···N interactions are expected to be the defining feature of the crystal packing.

Other potential intermolecular contacts include:

π-π Stacking: Offset stacking interactions between the phenyl rings of adjacent molecules are possible, contributing to crystal cohesion. researchgate.net

C-H···π Interactions: The hydrogen atoms of the methylene bridge or the phenyl ring can interact with the electron-rich face of an adjacent phenyl ring.

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Role in Supramolecular Assembly |

| Strong Hydrogen Bond | N-H (amidine) | N (amidine) | D···A ≈ 2.9-3.1 Å | Primary driver of assembly; forms dimers and chains |

| Weak Hydrogen Bond | C-H (phenyl, methylene) | F (trifluoromethyl) | D···A ≈ 3.0-3.4 Å | Stabilizes 3D network |

| Weak Hydrogen Bond | C-H (phenyl, methylene) | π-system (phenyl ring) | H···centroid ≈ 2.6-2.9 Å | Contributes to packing efficiency |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Inter-planar distance ≈ 3.4-3.8 Å | Layer formation and stabilization |

Chemical Reactivity and Reaction Mechanisms of 2 3 Trifluoromethyl Phenyl Acetamidine

Reactions at the Acetamidine (B91507) Moiety

The acetamidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a versatile moiety capable of undergoing various transformations. Its reactivity is rooted in the nucleophilicity of the nitrogen atoms and the electrophilicity of the central carbon atom.

The acetamidine group contains both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, act as nucleophiles, while the central carbon atom can be susceptible to nucleophilic attack, particularly when the imino nitrogen is protonated or coordinated to a Lewis acid.

As strong Lewis bases, free amidines readily react with electrophiles. wikipedia.org Treatment with a strong base will deprotonate the acetamidine hydrochloride salt to yield the free base, which is a more potent nucleophile. wikipedia.org

Conversely, acetamidine hydrochlorides can be considered weak Lewis acids. wikipedia.org The reactivity of the acetamidine moiety in 2-(3-(Trluoromethyl)phenyl)acetamidine is analogous to simpler acetamidines, which can participate in various nucleophilic and electrophilic reactions. The nitrogen atoms can be alkylated, acylated, or participate in reactions with other electrophilic centers. The trifluoromethyl group on the phenyl ring, being strongly electron-withdrawing, can indirectly influence the basicity and nucleophilicity of the amidine nitrogens, though this effect is transmitted through the phenyl ring and the methylene (B1212753) bridge.

| Transformation Type | Reactant | Product Type |

| Nucleophilic | Strong Base (e.g., KOH) | Free Base Acetamidine |

| Electrophilic | β-dicarbonyls | Substituted Pyrimidines |

| Electrophilic | Acetaldehydes | Substituted Imidazoles |

| Electrophilic | Imidates | Substituted Triazines |

This table illustrates the general reactivity of the acetamidine core, which is applicable to 2-(3-(Trifluoromethyl)phenyl)acetamidine.

Acetamidines are valuable precursors in the synthesis of various heterocyclic compounds through condensation reactions. wikipedia.org For instance, they react with β-dicarbonyl compounds to form substituted pyrimidines, with acetaldehydes to yield imidazoles, and with imidates to produce triazines. wikipedia.org In one study, the reaction of acetamidine hydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of a base yielded a mixture of products including a 4-ferrocenyl-2,6-dimethylpyrimidine, showcasing the utility of acetamidines in forming six-membered rings. nih.gov

The condensation of primary amines with reagents like N,N-dimethylacetamide dimethyl acetal (B89532) is a common method to synthesize N-substituted acetamidines. organic-chemistry.orgresearchgate.net This highlights the role of the amine as a nucleophile and the acetal as an electrophile in forming the amidine structure.

Ring-closing cyclization reactions can also involve the acetamidine moiety, although this often requires the presence of other reactive groups within the molecule. Ring-closing metathesis (RCM) is a powerful technique for forming cyclic structures, though it typically involves alkene precursors. nih.gov While direct RCM involving the acetamidine group is not standard, the functional group can be part of a larger molecule that undergoes cyclization. For example, intramolecular condensation reactions can lead to the formation of heterocyclic rings incorporating the N-C-N skeleton of the amidine.

The stability of the acetamidine group is pH-dependent. In aqueous solutions, particularly under heating, acetamidine hydrochloride can undergo hydrolysis to yield acetic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt). wikipedia.org This reaction proceeds through nucleophilic attack of water on the amidine carbon.

In the absence of water, dry acetamidine hydrochloride exhibits different thermal decomposition behavior. Upon heating, it can decompose to acetonitrile (B52724) and ammonium chloride. wikipedia.orgsciencemadness.org The stability of 2-(3-(Trluoromethyl)phenyl)acetamidine would be expected to follow these general pathways, with the specific reaction rates and conditions being influenced by the electronic nature of the trifluoromethylphenyl substituent.

| Condition | Reactants | Products | Pathway |

| Aqueous Heating | Acetamidine HCl, H₂O | Acetic Acid, Ammonium Chloride | Hydrolysis |

| Anhydrous Heating | Acetamidine HCl | Acetonitrile, Ammonium Chloride | Decomposition |

This table summarizes the degradation pathways for the acetamidine hydrochloride moiety.

Reactions Involving the Trifluoromethylphenyl Substituent

The phenyl ring of 2-(3-(Trluoromethyl)phenyl)acetamidine can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. scienceforecastoa.commasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the two substituents: the trifluoromethyl group (-CF₃) and the acetamidinomethyl group (-CH₂C(NH)NH₂).

The trifluoromethyl group is a powerful deactivating group and a meta-director. libretexts.orgyoutube.com It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com The acetamidinomethyl group, on the other hand, is generally considered to be an activating group and an ortho-, para-director due to the potential for hyperconjugation and the electron-donating nature of the alkyl chain.

The trifluoromethyl (-CF₃) group is one of the most strongly electron-withdrawing groups used in organic chemistry. tcichemicals.com Its high electronegativity, a consequence of the three fluorine atoms, drastically reduces the electron density of the aromatic ring to which it is attached. mdpi.commdpi.com This deactivation makes the phenyl ring in 2-(3-(Trluoromethyl)phenyl)acetamidine significantly less reactive towards electrophilic attack compared to benzene (B151609) or toluene. youtube.com

Information regarding this compound is not available in the public domain.

Extensive research has been conducted to gather information on the chemical reactivity and reaction mechanisms of this compound, with a specific focus on its catalytic transformations, mechanistic pathways, reaction kinetics, and thermodynamics.

Despite a thorough search of scientific databases, scholarly articles, and chemical literature, no specific data or research findings were identified for the compound "this compound." The search yielded information on related compounds, such as various acetamide (B32628) derivatives containing a trifluoromethylphenyl group. However, these compounds are structurally distinct from the specified acetamidine, and their chemical properties cannot be extrapolated to the subject of this article.

Consequently, the following sections on "Catalytic Transformations and Mechanistic Pathways" and "Investigation of Reaction Kinetics and Thermodynamics" could not be populated with the detailed, scientifically accurate content and data tables as requested. The absence of available research on this specific chemical entity prevents a comprehensive discussion of its reactivity and mechanistic behavior.

Further research and experimental studies would be required to elucidate the chemical properties of this compound and provide the information sought in the requested article outline.

Computational Chemistry and Theoretical Characterization of 2 3 Trifluoromethyl Phenyl Acetamidine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. xisdxjxsu.asiamdpi.com For 2-(3-(trifluoromethyl)phenyl)acetamidine, DFT calculations are employed to determine its most stable three-dimensional arrangement and to analyze its electronic properties, which are fundamental to understanding its chemical behavior. These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or higher, to provide a reliable description of the molecule's characteristics. nih.govnih.govscispace.com

The first step in the theoretical characterization of this compound is the optimization of its molecular geometry. This process computationally determines the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. nih.gov The optimization calculates key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles. For similar acetamide (B32628) derivatives, DFT calculations have shown good agreement between calculated and experimental geometries, with calculated bond lengths typically being slightly longer than experimental values due to the calculations representing an isolated molecule in the gas phase. nih.gov

Conformational analysis is crucial for flexible molecules like this compound, which has rotatable bonds. This analysis involves exploring the potential energy surface to identify different stable conformers (rotational isomers) and the energy barriers between them. scirp.org The relative energies of these conformers are calculated to identify the global minimum energy structure, which is the most populated conformation at equilibrium. For related benzamide (B126) compounds, studies have revealed significant conformational polymorphism, where different arrangements of the phenyl and amide groups lead to distinct, stable structures. researchgate.net

Table 1: Predicted Geometrical Parameters for an Optimized Acetamide Derivative Structure Illustrative data based on typical DFT calculations for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (ring) | 1.39 Å |

| C-CF₃ | 1.50 Å | |

| C-F | 1.34 Å | |

| C=N (amidine) | 1.28 Å | |

| C-N (amidine) | 1.35 Å | |

| Bond Angles | C-C-C (ring) | 120.0° |

| F-C-F | 107.5° | |

| N-C-N (amidine) | 121.0° | |

| Dihedral Angle | Phenyl-CH₂-C-N | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons, indicating its nucleophilicity. The energy of the LUMO is related to the electron affinity and its ability to accept electrons, indicating its electrophilicity. xisdxjxsu.asia The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters This table presents typical values calculated for aromatic acetamide derivatives using DFT (B3LYP method).

| Parameter | Symbol | Typical Value (eV) |

| Energy of HOMO | EHOMO | -5.3 to -9.1 |

| Energy of LUMO | ELUMO | -0.2 to -5.6 |

| Energy Gap | ΔE | 3.5 to 5.1 |

Data compiled from related studies on acetamide derivatives. nih.govscispace.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com

For this compound, MD simulations can reveal how the molecule behaves in a solution, such as water or an organic solvent. These simulations are critical for understanding solvation effects—how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. The simulations can track the formation and breaking of non-covalent interactions, like hydrogen bonds between the amidine group and water molecules. mdpi.com This information is vital for predicting the compound's behavior in a biological or chemical system.

Quantum Chemical Descriptors for Reactivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for the concepts of electronegativity, hardness, and softness within the framework of DFT. dntb.gov.ua

Key reactivity descriptors include:

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : A measure of an atom's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors help in comparing the reactivity of this compound with other molecules and in predicting its behavior in chemical reactions. dntb.gov.ua

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. idc-online.comliverpool.ac.uk The prediction of ¹⁹F NMR shifts is particularly relevant for this compound due to the CF₃ group. Studies on similar trifluoromethyl-containing aromatic compounds have shown that DFT calculations can effectively reproduce experimental trends in chemical shifts, which are highly sensitive to the local electronic environment. nih.govnih.govresearchgate.net Comparing calculated shifts with experimental data can help confirm the molecular structure and assign spectral peaks.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. scirp.orgresearchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations in the computational model. scirp.org This analysis allows for a detailed assignment of the experimental vibrational spectra, identifying characteristic peaks for functional groups such as the C-F stretches of the trifluoromethyl group, N-H stretches of the amidine group, and C=N stretching vibrations. mdpi.comresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Illustrative data based on DFT calculations for molecules with similar functional groups.

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amidine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=N Stretch | Amidine | 1640 - 1690 |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 |

Data compiled from related studies. scirp.orgmdpi.comresearchgate.net

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial for determining the crystal packing of a molecule in the solid state and its interactions with other molecules in solution. rsc.org These forces, though weaker than covalent bonds, collectively dictate the supramolecular assembly and physical properties of a material. youtube.com For this compound, several types of NCIs are expected:

Hydrogen Bonding: The amidine group (-C(NH)NH₂) can act as both a hydrogen bond donor (N-H) and acceptor (N), leading to strong intermolecular hydrogen bonds that can form chains or more complex networks in the crystal lattice. researchgate.net

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

C-H···π Interactions: The C-H bonds of one molecule can interact with the π-system of an adjacent phenyl ring. researchgate.net

Halogen-related Interactions: The highly electronegative fluorine atoms of the CF₃ group can participate in weak interactions such as C-H···F and F···F contacts. researchgate.net

Computational tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these intermolecular contacts, providing a detailed understanding of the forces that govern the crystal packing. nih.govnih.govdntb.gov.ua

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Nitrogen-Containing Heterocycles

The acetamidine (B91507) moiety, characterized by its C(=NH)NH2 structure, is an ideal precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions. This process typically involves the reaction of the amidine with a molecule containing two electrophilic centers, which react with the two nitrogen atoms of the amidine to form a stable ring system.

A primary application of phenylacetamidines is in the synthesis of substituted pyrimidines. The classical approach involves the condensation of the amidine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-keto ester. In this reaction, the two nitrogen atoms of the 2-(3-(trifluoromethyl)phenyl)acetamidine act as nucleophiles, attacking the carbonyl carbons of the dicarbonyl compound. A subsequent dehydration step leads to the formation of the aromatic pyrimidine (B1678525) ring. The substituents on the resulting pyrimidine are determined by the R groups on the 1,3-dicarbonyl starting material.

For example, the reaction with a β-diketone (R1COCH2COR2) yields a 2-substituted-4,6-dialkyl/aryl-pyrimidine. The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| This compound | β-Diketone (e.g., Acetylacetone) | 2-(3-(Trifluoromethyl)benzyl)-4,6-dimethylpyrimidine |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | 2-(3-(Trifluoromethyl)benzyl)-4-hydroxy-6-methylpyrimidine |

This method provides a straightforward and modular route to a wide array of pyrimidine derivatives, where the 3-(trifluoromethyl)benzyl group is installed at the 2-position of the ring.

Building Block for Advanced Organic Scaffolds

Beyond the formation of simple heterocycles, this compound is employed as a fundamental building block for constructing more intricate, polycyclic, and highly functionalized organic scaffolds. Its utility extends to multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, incorporating structural elements from each starting material.

In these sophisticated syntheses, the amidine functionality can participate in domino reaction sequences. For instance, it can be a key component in the assembly of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or imidazo[1,2-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry. The synthesis often begins with the formation of a pyrimidine ring as described previously, followed by subsequent intramolecular or intermolecular reactions that build additional rings onto the initial pyrimidine core. The trifluoromethylphenyl moiety is carried through the synthetic sequence, influencing the electronic properties and conformational preferences of the final scaffold.

Strategic Applications in the Synthesis of Pharmaceutically Relevant Precursors

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds. Consequently, this acetamidine is a strategic starting material for the synthesis of precursors to complex pharmaceutical agents. The pyrimidine ring, in particular, is a well-established "privileged scaffold" that is frequently found in kinase inhibitors and other targeted therapies.

The synthetic utility in this context lies in the ability to efficiently generate highly substituted pyrimidine cores that can be further elaborated. For example, a common synthetic strategy involves:

Core Formation : Synthesis of a 2-(3-(trifluoromethyl)benzyl)pyrimidine derivative via cyclocondensation.

Functionalization : Introduction of additional functional groups onto the pyrimidine ring, such as halogens at the 4- or 6-positions, which can then be used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Elaboration : Coupling of the functionalized pyrimidine with other complex fragments to build the final target molecule.

Emerging Research Perspectives and Future Directions

Exploration of New Synthetic Methodologies and Catalytic Systems

The synthesis of amidines, particularly those bearing electron-withdrawing groups like trifluoromethyl, is an area of active research. nih.gov Traditional methods, such as the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol followed by treatment with ammonia (B1221849), are often effective but can require harsh conditions. wikipedia.org Future research is likely to focus on the development of milder and more efficient catalytic systems.

Recent advancements in transition metal catalysis offer promising avenues. For instance, copper- and palladium-catalyzed reactions have been developed for the synthesis of N-substituted amidines from nitriles and amines, or from arylboronic acids and isocyanides. mdpi.com Adapting these methodologies for the synthesis of 2-(3-(Trifluoromethyl)phenyl)acetamidine from 3-(trifluoromethyl)phenylacetonitrile (B1294352) could offer improved yields and substrate scope. Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of complex fluorinated molecules, and its application to amidine synthesis could provide novel, light-driven pathways. nottingham.ac.uk

The exploration of catalyst-free, multicomponent reactions also presents an intriguing direction. acs.orguniv-grenoble-alpes.fr These reactions, which combine three or more reactants in a single step, are highly atom-economical and can rapidly generate molecular complexity. acs.orguniv-grenoble-alpes.fr Designing a multicomponent reaction that incorporates the 3-(trifluoromethyl)phenylacetonitrile precursor could lead to a highly efficient and streamlined synthesis of the target amidine and its derivatives.

| Catalytic System | Precursors | Potential Advantages |

| Pinner Reaction | Nitrile, Alcohol, Ammonia | Well-established, direct conversion |

| Copper-Catalysis | Nitrile, Amine | Milder conditions, good yields |

| Palladium-Catalysis | Arylboronic acid, Isocyanide, Amine | Versatile, broad substrate scope |

| Photoredox Catalysis | Various | Light-driven, novel reaction pathways |

| Multicomponent Reactions | Multiple precursors | High atom economy, rapid complexity |

Application of Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its future applications. Advanced characterization techniques will play a pivotal role in elucidating these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D and 3D NMR techniques can provide detailed insights into the molecule's conformation and connectivity. numberanalytics.com Of particular importance is ¹⁹F NMR, which is highly sensitive to the local chemical environment of the fluorine atoms. nih.gov This technique can be used to probe intermolecular interactions and conformational changes, providing a powerful tool for studying the compound's behavior in different environments. nih.govnih.gov Combining experimental ¹⁹F NMR with computational predictions can be a powerful strategy for identifying and quantifying related fluorinated compounds in complex mixtures. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula with high accuracy. numberanalytics.comnumberanalytics.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule, which can provide valuable structural information and aid in the identification of potential metabolites or degradation products in future studies. numberanalytics.com

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com Obtaining the crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amidine group. This information is invaluable for understanding its physical properties and for designing new materials. gsu.edu

Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and theoretical modeling are indispensable tools for accelerating chemical research. Density Functional Theory (DFT) calculations, for instance, can be used to predict the geometric and electronic structure of this compound, as well as its spectroscopic properties. nih.gov

In the context of reaction design, DFT can be used to model the reaction mechanisms of different synthetic routes. acs.orguniv-grenoble-alpes.frnih.govsci-hub.seresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathways and optimize reaction conditions, thereby reducing the need for extensive empirical screening. univ-grenoble-alpes.frsci-hub.se

Furthermore, theoretical modeling can be used to predict the potential properties and applications of the compound. For example, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into its electronic properties and its potential as a component in organic electronic materials. Molecular dynamics simulations could also be employed to study its interactions with other molecules or surfaces, which is crucial for designing new materials with specific functionalities.

Potential for Novel Material Science Applications

The unique combination of the trifluoromethyl and acetamidine (B91507) groups suggests that this compound could be a valuable building block for novel materials. The incorporation of fluorine into organic materials is known to impart a range of desirable properties. acs.orgnih.govsciengine.comwikipedia.org

Fluoropolymers: The presence of the trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity. nih.gov This compound could potentially be used as a monomer or an additive in the synthesis of new fluoropolymers with tailored properties for applications ranging from high-performance coatings to membranes for separation processes. sciengine.comwikipedia.org

Organic Electronics: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of organic molecules. nih.govrsc.org This can lead to materials with lower HOMO and LUMO energy levels, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amidine group could also be used to tune the intermolecular interactions and solid-state packing of the material, which are critical for charge transport.

Smart Materials: The basicity of the amidine group makes it responsive to changes in pH. This property could be exploited in the design of "smart" materials that change their properties, such as color or solubility, in response to acidic or basic stimuli. Such materials could have applications in sensors, drug delivery systems, or self-healing polymers.

| Potential Application | Key Functional Group | Conferred Properties |

| Fluoropolymers | Trifluoromethyl | Thermal stability, chemical resistance, hydrophobicity |

| Organic Electronics | Trifluoromethyl | Electron-withdrawing, tunes energy levels |

| Smart Materials | Acetamidine | pH-responsive, basicity |

Interdisciplinary Research Opportunities in Chemical Sciences

The versatile nature of this compound opens up numerous opportunities for interdisciplinary research.

Medicinal Chemistry: Amidine-containing compounds are known to exhibit a wide range of biological activities, and many are found in clinically approved drugs. wikipedia.orgnih.govnumberanalytics.comnumberanalytics.comnih.gov The trifluoromethyl group is also a common motif in pharmaceuticals, as it can improve metabolic stability and binding affinity. wikipedia.orgmdpi.com Therefore, this compound could serve as a valuable scaffold for the development of new therapeutic agents. Its potential as a bioisostere for other functional groups could also be explored in drug design. nih.gov

Agrochemicals: Organofluorine compounds are prevalent in the agrochemical industry, where they are used as herbicides, insecticides, and fungicides. alfa-chemistry.comnumberanalytics.comnih.govnumberanalytics.com The trifluoromethyl group, in particular, is a key component of many successful agrochemicals. alfa-chemistry.com Investigating the biological activity of this compound and its derivatives could lead to the discovery of new crop protection agents.

Supramolecular Chemistry: The amidine group is an excellent hydrogen bond donor and acceptor, making it an ideal building block for constructing complex supramolecular assemblies. The trifluoromethyl group can also participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. The interplay of these interactions could be harnessed to create novel supramolecular structures with interesting properties and functions, such as molecular cages, gels, or liquid crystals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.